molecular formula H2N2O6S2 B14334076 Diazene-1,2-disulfonic acid CAS No. 111451-31-1

Diazene-1,2-disulfonic acid

Cat. No.: B14334076
CAS No.: 111451-31-1
M. Wt: 190.16 g/mol
InChI Key: IGCFCYDLEVVDAJ-UHFFFAOYSA-N
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Description

Diazene-1,2-disulfonic acid is an organic compound characterized by the presence of two sulfonic acid groups attached to a diazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene-1,2-disulfonic acid typically involves the oxidation of hydrazine with hydrogen peroxide or air. Another method includes the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields this compound along with carbon dioxide and ethanol as by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide. This method is preferred due to its efficiency and the stability of the intermediate compounds formed during the process .

Chemical Reactions Analysis

Types of Reactions: Diazene-1,2-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced diazene compounds, and substituted diazene derivatives.

Scientific Research Applications

Diazene-1,2-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazene-1,2-disulfonic acid involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects . The compound’s sulfonic acid groups also play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Uniqueness: Diazene-1,2-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other diazene derivatives. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

111451-31-1

Molecular Formula

H2N2O6S2

Molecular Weight

190.16 g/mol

IUPAC Name

sulfoiminosulfamic acid

InChI

InChI=1S/H2N2O6S2/c3-9(4,5)1-2-10(6,7)8/h(H,3,4,5)(H,6,7,8)

InChI Key

IGCFCYDLEVVDAJ-UHFFFAOYSA-N

Canonical SMILES

N(=NS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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